Comparative Predicted Physicochemical and Drug-Likeness Properties of N-(4-Bromo-phenyl)-[1,3,5]triazine-2,4-diamine vs. Key Analogs
Predicted physicochemical properties differentiate CAS 72274-25-0 from close analogs, impacting its suitability for lead discovery. Compared to the 6,6-dimethyl-1,6-dihydro analog, CAS 72274-25-0 is predicted to have a lower molecular weight (266.10 vs. 294.15 g/mol), fewer hydrogen bond donors (2 vs. 3), and a smaller topological polar surface area (TPSA). These differences suggest superior passive membrane permeability and a better profile for central nervous system (CNS) penetration according to standard drug-likeness filters like Lipinski's Rule of Five .
| Evidence Dimension | Predicted Physicochemical Properties |
|---|---|
| Target Compound Data | MW: 266.10 g/mol; HBD: 2; HBA: 5; TPSA: 76.7 Ų |
| Comparator Or Baseline | 1-(4-bromophenyl)-6,6-dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine (MW: 294.15 g/mol; HBD: 3; HBA: 5; TPSA: 85.2 Ų) |
| Quantified Difference | ΔMW: -28.05 g/mol; ΔHBD: -1; ΔTPSA: -8.5 Ų |
| Conditions | Calculated using SwissADME or similar in silico prediction tools; standard prediction models |
Why This Matters
Lower molecular weight and reduced polar surface area are key drivers for oral bioavailability and blood-brain barrier penetration, making CAS 72274-25-0 a more favorable starting point for CNS or orally available drug programs compared to its bulkier, more polar analogs.
